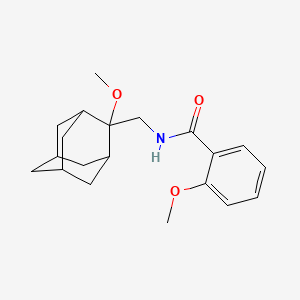
2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide, commonly known as MMADB, is a chemical compound that has gained significant attention in the field of scientific research. MMADB is a derivative of amantadine, which is an antiviral drug used to treat Parkinson's disease and influenza. MMADB has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
Scientific Research Applications
MMADB has been extensively studied for its potential therapeutic applications in various fields of research. It has shown promising results in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MMADB has also been studied for its antitumor and antiviral properties. Moreover, MMADB has been shown to have a positive effect on bone regeneration, making it a potential candidate for the treatment of bone-related diseases.
Mechanism of Action
MMADB acts as an inhibitor of the proteasome, which is a complex protein structure responsible for the degradation of various proteins in the cell. By inhibiting the proteasome, MMADB can prevent the degradation of specific proteins, leading to an increase in their concentration. This increase in protein concentration can have various effects, depending on the type of protein involved. For example, in the case of neurodegenerative diseases, MMADB can prevent the degradation of specific proteins involved in the progression of the disease, leading to a potential therapeutic effect.
Biochemical and Physiological Effects
MMADB has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of specific proteins involved in the regulation of cell growth and apoptosis. Moreover, MMADB has been shown to induce autophagy, which is a process that involves the degradation of damaged proteins and organelles in the cell. This process can have a positive effect on various diseases, such as cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MMADB has various advantages in lab experiments. It has shown promising results in various fields of research, making it a potential candidate for further studies. Moreover, MMADB has a unique chemical structure, which makes it an interesting compound to study. However, MMADB also has limitations in lab experiments. Its complex synthesis method and high cost can make it difficult to obtain in large quantities. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of studies involving MMADB.
Future Directions
There are various future directions for the study of MMADB. One potential direction is the investigation of its therapeutic potential in the treatment of neurodegenerative diseases. Moreover, the antitumor and antiviral properties of MMADB can also be further explored. The potential use of MMADB in bone regeneration can also be investigated. Furthermore, the mechanism of action of MMADB can be further elucidated to better understand its effects on various proteins and organelles in the cell.
Conclusion
In conclusion, MMADB is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and mechanism of action have shown promising results in various fields of research, such as the treatment of neurodegenerative diseases, cancer, and bone-related diseases. However, further studies are needed to fully understand the potential of MMADB in various fields of research.
Synthesis Methods
The synthesis of MMADB involves the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methyl-1,3-propanediol in the presence of a base. The resulting intermediate is then reacted with 2-methoxyadamantane-2-carboxylic acid to form MMADB. The synthesis of MMADB is a complex process that requires expertise in organic chemistry and access to specialized equipment.
properties
IUPAC Name |
2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-23-18-6-4-3-5-17(18)19(22)21-12-20(24-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSVMBIEKIBZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

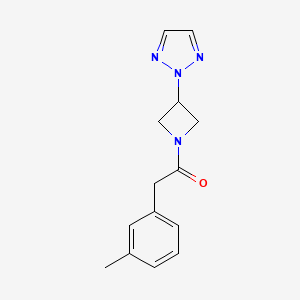

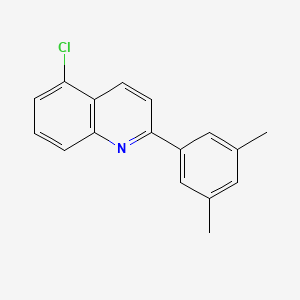
![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)



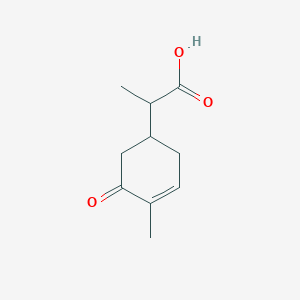

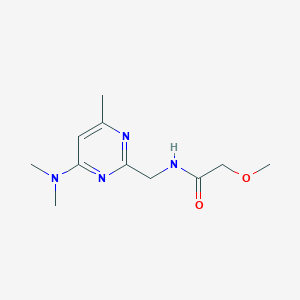

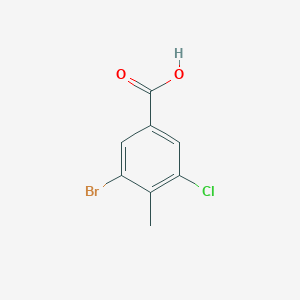
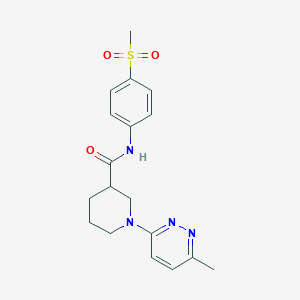
![5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2974946.png)